N-[(1-benzylpiperidin-4-ylidene)amino]-1-benzothiophene-3-carboxamide
Beschreibung
N-[(1-benzylpiperidin-4-ylidene)amino]-1-benzothiophene-3-carboxamide is a complex organic compound with the molecular formula C21H21N3OS This compound is notable for its unique structure, which includes a benzylpiperidine moiety linked to a benzothiophene carboxamide group
Eigenschaften
Molekularformel |
C21H21N3OS |
|---|---|
Molekulargewicht |
363.5g/mol |
IUPAC-Name |
N-[(1-benzylpiperidin-4-ylidene)amino]-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C21H21N3OS/c25-21(19-15-26-20-9-5-4-8-18(19)20)23-22-17-10-12-24(13-11-17)14-16-6-2-1-3-7-16/h1-9,15H,10-14H2,(H,23,25) |
InChI-Schlüssel |
BBTOYMXEUTZXAV-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1=NNC(=O)C2=CSC3=CC=CC=C32)CC4=CC=CC=C4 |
Kanonische SMILES |
C1CN(CCC1=NNC(=O)C2=CSC3=CC=CC=C32)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of N-[(1-benzylpiperidin-4-ylidene)amino]-1-benzothiophene-3-carboxamide typically involves multiple steps. One common synthetic route begins with the preparation of 1-benzylpiperidin-4-one, which is then reacted with appropriate reagents to form the desired compound. The reaction conditions often include the use of solvents such as ethanol and tetrahydrofuran (THF), and reagents like sodium borohydride (NaBH4) for reduction . Industrial production methods may involve similar steps but are optimized for larger scale synthesis and higher yields.
Analyse Chemischer Reaktionen
N-[(1-benzylpiperidin-4-ylidene)amino]-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions often involve reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Wissenschaftliche Forschungsanwendungen
N-[(1-benzylpiperidin-4-ylidene)amino]-1-benzothiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the development of new analgesics with reduced side effects compared to traditional opioids.
Biological Research: The compound is used in studies involving molecular docking to understand its interactions with various biological targets.
Industrial Applications: It may be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of N-[(1-benzylpiperidin-4-ylidene)amino]-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets involved are still under investigation, but studies suggest that it may interact with opioid receptors, similar to other compounds in its class .
Vergleich Mit ähnlichen Verbindungen
N-[(1-benzylpiperidin-4-ylidene)amino]-1-benzothiophene-3-carboxamide can be compared to other similar compounds such as:
N-[(1-benzylpiperidin-4-ylidene)amino]pyridine-3-carboxamide: This compound has a similar structure but includes a pyridine ring instead of a benzothiophene ring.
N-[(1-benzylpiperidin-4-ylidene)amino]pyridine-4-carboxamide: Another similar compound with a pyridine ring, differing in the position of the carboxamide group. The uniqueness of N-[(1-benzylpiperidin-4-ylidene)amino]-1-benzothiophene-3-carboxamide lies in its benzothiophene moiety, which may confer distinct biological activities and chemical properties compared to its pyridine analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
